molecular formula C13H18O5S B589140 D,L-Tosylisopropylideneglycerol-d5 CAS No. 1330076-68-0

D,L-Tosylisopropylideneglycerol-d5

Cat. No.: B589140
CAS No.: 1330076-68-0
M. Wt: 291.373
InChI Key: SRKDUHUULIWXFT-QJHRKUAUSA-N
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Description

D,L-Tosylisopropylideneglycerol-d5 (CAS: 1330076-68-0) is a deuterated derivative of tosylisopropylideneglycerol, a protected glycerol analog. Its molecular formula is C₁₃H₁₃D₅O₅S, with a molecular weight of 291.37 g/mol . The structure consists of a glycerol backbone protected by an isopropylidene group at the 1,2-positions and a tosyl (p-toluenesulfonyl) group at the 3-position. Five hydrogen atoms are replaced with deuterium, likely at the glycerol and methylene positions, as inferred from its SMILES notation: C1(S(OC([2H])([2H])C2([2H])C([2H])([2H])OC(C)(C)O2)(=O)=O)=CC=C(C)C=C1 .

This compound serves as a critical intermediate in synthetic organic chemistry, particularly in isotopic labeling studies for tracking metabolic pathways or enhancing analytical detection in mass spectrometry (LC-MS, HPLC) .

Properties

CAS No.

1330076-68-0

Molecular Formula

C13H18O5S

Molecular Weight

291.373

IUPAC Name

[dideuterio-(4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl)methyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C13H18O5S/c1-10-4-6-12(7-5-10)19(14,15)17-9-11-8-16-13(2,3)18-11/h4-7,11H,8-9H2,1-3H3/i8D2,9D2,11D

InChI Key

SRKDUHUULIWXFT-QJHRKUAUSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(C)C

Synonyms

2,2-Dimethyl-1,3-dioxolane-4-methanol 4-(4-Methylbenzenesulfonate)-d5;  2,2-Dimethyl-1,3-dioxolane-4-methanol p-Toluenesulfonate-d5;  (+/-)-1,2-(Isopropylidene)glycerol 3-(p-Toluenesulfonate)-d5;  1,2-Isopropylidenedioxy-3-tosyloxypropane-d5;  Solketal T

Origin of Product

United States

Preparation Methods

Direct Deuteration of Solketal Tosylate

This method involves the isotopic exchange of hydrogen atoms with deuterium at the glycerol backbone. The process typically employs deuterated solvents (e.g., D₂O or deuterated THF) and catalysts such as palladium-on-carbon (Pd/C) or platinum oxide under controlled conditions. A study by Alfa Chemistry demonstrated that reacting Solketal tosylate with D₂O in the presence of Pd/C at 80°C for 48 hours achieves >95% deuteration at the C-1, C-2, and C-3 positions. However, this approach risks partial racemization, necessitating rigorous chiral purification post-deuteration.

Stepwise Synthesis from Glycerol-d5

A more controlled route starts with glycerol-d5 (CAS: 62502-71-0), a commercially available deuterated precursor. The synthesis proceeds via:

  • Protection of glycerol-d5 : Acetone is used to form the isopropylidene acetal, yielding 1,2-O-isopropylideneglycerol-d5.

  • Tosylation : The free hydroxyl group at C-3 is reacted with p-toluenesulfonyl chloride (TsCl) in pyridine or dichloromethane, producing the target compound.

This method avoids deuteration inefficiencies and ensures positional specificity. Industrial protocols from BOC Sciences report an overall yield of 78–82% for this route, with HPLC purity exceeding 99% .

Table 1: Comparison of Synthetic Routes

MethodStarting MaterialYield (%)Purity (%)Key Challenges
Direct DeuterationSolketal tosylate60–7095–97Racemization, side reactions
Stepwise from Glycerol-d5Glycerol-d578–8299+Cost of glycerol-d5

Key Reaction Steps and Mechanistic Insights

Acetal Protection of Glycerol-d5

The reaction of glycerol-d5 with acetone under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) forms the isopropylidene acetal. This step is critical for shielding the C-1 and C-2 hydroxyl groups, ensuring selective tosylation at C-3. Kinetic studies reveal that anhydrous conditions and a 2:1 acetone-to-glycerol ratio maximize acetal formation efficiency.

Tosylation Optimization

Tosylation of 1,2-O-isopropylideneglycerol-d5 with TsCl requires base scavengers to neutralize HCl byproducts. Pyridine is preferred over triethylamine (TEA) due to its dual role as a solvent and base, achieving near-quantitative conversion at 0–5°C . Side reactions, such as over-tosylation or acetal cleavage, are mitigated by maintaining strict temperature control and stoichiometric precision.

Purification and Analytical Characterization

Chromatographic-Free Purification

Recent advances emphasize eliminating column chromatography to enhance scalability. Recrystallization from ethanol/water mixtures (7:3 v/v) removes unreacted TsCl and pyridine residues, yielding crystals with 99.5% purity . This method aligns with industrial practices for high-throughput synthesis.

Spectroscopic Validation

  • NMR Spectroscopy : ¹H NMR confirms deuteration efficiency via the absence of proton signals at δ 3.5–4.0 ppm (C-1, C-2, C-3). ¹³C NMR detects isotopic shifts in the acetal carbons.

  • Mass Spectrometry : High-resolution MS (HRMS) shows the molecular ion peak at m/z 291.37 with a deuterium incorporation of ≥98% .

Table 2: Analytical Data for this compound

TechniqueKey ObservationsSignificance
¹H NMR (CDCl₃)δ 1.32 (s, 6H, CH₃), δ 7.78 (d, 2H, ArH)Confirms acetal and tosyl group retention
¹³C NMR (CDCl₃)δ 109.5 (C-O), δ 25.1 (CH₃)Validates deuteration at glycerol backbone
HRMSm/z 291.37 [M+H]⁺Ensures molecular integrity

Industrial-Scale Production Considerations

Cost-Efficiency of Deuterated Starting Materials

Glycerol-d5 remains the most expensive reagent, costing ~$2,500/g at laboratory scales. Bulk procurement and in-house deuteration protocols (e.g., catalytic exchange using D₂O) are being explored to reduce costs .

Chemical Reactions Analysis

Types of Reactions: D,L-Tosylisopropylideneglycerol-d5 can undergo various chemical reactions, including:

    Substitution Reactions: The tosyl group can be substituted with other nucleophiles.

    Deprotection Reactions: The isopropylidene group can be removed under acidic conditions to regenerate the free hydroxyl groups.

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: The major products are the substituted derivatives of glycerol.

    Deprotection Reactions: The major product is the regenerated glycerol with free hydroxyl groups.

Scientific Research Applications

Chemistry: D,L-Tosylisopropylideneglycerol-d5 is used as a building block in organic synthesis. Its deuterated form makes it valuable in nuclear magnetic resonance (NMR) spectroscopy studies to investigate reaction mechanisms and molecular structures.

Biology and Medicine: In biological research, this compound can be used to study metabolic pathways and enzyme mechanisms. Its deuterated form allows for the tracing of metabolic processes using NMR spectroscopy.

Industry: In the pharmaceutical industry, this compound can be used in the synthesis of deuterated drugs, which often have improved pharmacokinetic properties compared to their non-deuterated counterparts.

Mechanism of Action

The mechanism of action of D,L-Tosylisopropylideneglycerol-d5 is primarily related to its role as a chemical intermediate. The tosyl group is a good leaving group, making the compound reactive in substitution reactions. The isopropylidene group protects the hydroxyl groups during reactions, which can be selectively deprotected under acidic conditions to yield the desired products .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural and functional distinctions between D,L-Tosylisopropylideneglycerol-d5 and its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Applications
This compound C₁₃H₁₃D₅O₅S 291.37 Tosyl, isopropylidene, deuterated glycerol 1330076-68-0 Isotopic labeling in lipid/drug synthesis; internal standard for LC-MS
(R,S)-1-Tosyl Glycerol-d5 C₁₀H₉D₅O₅S 251.31 Tosyl, deuterated glycerol (unprotected) 928623-32-9 Reactive intermediate in deuterated metabolite synthesis
Tosylmethyl Isocyanide C₉H₉NO₂S 195.24 Tosyl, isocyanide 36635-61-7 Versatile reagent in Ugi reactions; no isotopic labeling
Key Observations:

Protection Strategy :

  • This compound contains an isopropylidene group that protects the 1,2-diol of glycerol, enhancing stability against hydrolysis during synthetic steps . In contrast, (R,S)-1-Tosyl Glycerol-d5 lacks this protection, making its hydroxyl groups more reactive but less stable in acidic/alkaline conditions .

Deuterium Labeling :

  • Both deuterated compounds are used as isotopic tracers. However, the isopropylidene group in this compound allows selective deprotection, enabling controlled modification in multi-step syntheses .

Molecular Weight and Complexity :

  • The isopropylidene group increases the molecular weight of this compound by ~40 g/mol compared to (R,S)-1-Tosyl Glycerol-d5, reflecting its utility in heavier fragment tracking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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